1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
Overview
Description
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN3O and a molecular weight of 203.67 g/mol . This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have shown promising results against various microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects onXanthomonas oryzae pv. oryzae . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, disrupting their normal function and leading to the death of the pathogen .
Biochemical Pathways
Given the broad-spectrum activity of 1,2,4-oxadiazole derivatives, it can be inferred that multiple pathways may be affected, leading to the disruption of essential biological processes in the targeted pathogens .
Result of Action
The result of the action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride is the inhibition of growth or killing of the targeted pathogens. For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae . This leads to the control of infections caused by these pathogens.
Preparation Methods
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . This reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring is substituted with different functional groups.
Common reagents and conditions used in these reactions include DMF as a solvent, PTSA-ZnCl2 as a catalyst, and controlled temperature and pressure conditions . Major products formed from these reactions include various oxadiazole derivatives with potential biological activities .
Scientific Research Applications
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexanamine hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound combines 1,2,4-oxadiazole and furazan rings, offering unique properties.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities .
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-7(11-12-6)8(9)4-2-3-5-8;/h2-5,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXDJWCKAWQDBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCC2)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172773-23-7 | |
Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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